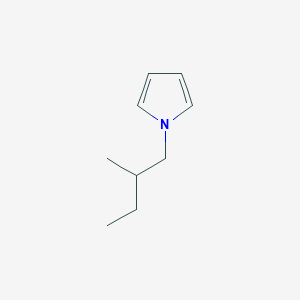

1-(2-Methylbutyl)-1H-pyrrole

Description

Structure

3D Structure

Properties

CAS No. |

13678-55-2 |

|---|---|

Molecular Formula |

C9H15N |

Molecular Weight |

137.22 g/mol |

IUPAC Name |

1-(2-methylbutyl)pyrrole |

InChI |

InChI=1S/C9H15N/c1-3-9(2)8-10-6-4-5-7-10/h4-7,9H,3,8H2,1-2H3 |

InChI Key |

WRPDLXFMIRJRFM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CN1C=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Methylbutyl 1h Pyrrole and N Substituted Pyrrole Derivatives

Classical and Established Synthetic Approaches for N-Substituted Pyrroles

Traditional methods for pyrrole (B145914) synthesis, some dating back to the 19th century, remain valuable for their simplicity and effectiveness in creating a wide range of pyrrole derivatives. These methods typically involve the condensation of carbonyl compounds with amines.

Paal-Knorr Condensation: Advanced Methodologies and Green Chemistry Aspects

The Paal-Knorr synthesis is arguably the most straightforward and widely used method for preparing pyrroles. wikipedia.orgsemanticscholar.org It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). wikipedia.org In the context of synthesizing 1-(2-Methylbutyl)-1H-pyrrole, this would involve reacting a suitable 1,4-diketone like 2,5-hexanedione (B30556) with 2-methylbutylamine.

The mechanism proceeds through the formation of a hemiaminal, followed by a cyclization and subsequent dehydration to yield the aromatic pyrrole ring. uctm.edu While effective, classical Paal-Knorr conditions often required harsh acidic catalysts and prolonged heating, which could limit their application for sensitive substrates. tandfonline.com

Recent advancements have focused on developing more environmentally friendly and efficient protocols. tandfonline.com These "green" approaches include:

Catalyst and Solvent-Free Conditions: Several studies have demonstrated that the Paal-Knorr reaction can proceed efficiently by simply mixing the 1,4-dicarbonyl compound and the amine at room temperature without any added catalyst or solvent. rsc.org

Use of Eco-Friendly Catalysts: A variety of mild and reusable catalysts have been employed, including low-cost aluminas, vitamin B1, and squaric acid in aqueous media. mdpi.comnih.govnih.gov For instance, CATAPAL 200, an alumina (B75360) catalyst, has been shown to effectively promote the synthesis of N-substituted pyrroles in high yields with short reaction times. mdpi.com

Alternative Energy Sources: Microwave irradiation has been utilized to accelerate the reaction, often in solvent-free or aqueous conditions, leading to significantly reduced reaction times and improved yields. nih.govrsc.org

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2,5-Hexanedione + Primary Amines | CATAPAL 200, 60°C, 45 min | N-Substituted Pyrroles | 68-97 | mdpi.com |

| 2,5-Hexanedione + Aromatic Amines | Vitamin B1, Ethanol (B145695), RT, 1 hr | N-Aryl Pyrroles | 25-94 | nih.gov |

| 2,5-Hexanedione + Aromatic Amines | Squaric Acid, Water, 60°C, 5 hr | N-Aryl Pyrroles | 40-95 | nih.gov |

| 2,5-Hexanedione + Various Amines | Catalyst and Solvent-Free, RT | N-Substituted Pyrroles | Excellent | rsc.org |

| 1,4-Diones + Amines | Choline chloride/urea, 80°C | N-Substituted Pyrroles | 56-99 | nih.govrsc.org |

Hantzsch Pyrrole Synthesis and Knorr Pyrrole Synthesis for Substituted Pyrroles

The Hantzsch pyrrole synthesis provides another route to substituted pyrroles by reacting a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine. wikipedia.orgwikipedia.org This multicomponent reaction allows for the assembly of highly functionalized pyrrole rings. The mechanism involves the initial formation of an enamine from the β-ketoester and the amine, which then acts as a nucleophile, attacking the α-haloketone. wikipedia.org Subsequent cyclization and dehydration afford the final pyrrole product. wikipedia.org While versatile, the Hantzsch synthesis has been considered less developed than other classical methods, though recent work under non-conventional conditions has expanded its scope. thieme-connect.com

The Knorr pyrrole synthesis , distinct from the Paal-Knorr, involves the condensation of an α-amino-ketone with a compound having an electron-withdrawing group alpha to a carbonyl, such as a β-ketoester. semanticscholar.orgwikipedia.org A significant challenge in the Knorr synthesis is the instability of α-amino-ketones, which tend to self-condense. wikipedia.org Therefore, they are typically generated in situ from ketone oximes. wikipedia.org This method is particularly useful for preparing pyrroles with specific substitution patterns that may not be readily accessible through other means. wikipedia.org

Modifications and Scope of Traditional Reactions for N-Alkylated Pyrroles

To broaden the utility of these classical syntheses for producing N-alkylated pyrroles, various modifications have been developed. In the Paal-Knorr reaction, the scope is largely defined by the availability of the primary amine. For a target like this compound, the corresponding primary amine (2-methylbutylamine) is commercially available, making this a viable and direct approach.

Modifications often focus on the catalyst and reaction conditions to improve yields and purity. For example, using magnesium iodide etherate or polystyrene-supported Lewis acids like AlCl₃ and GaCl₃ has been shown to effectively catalyze the reaction between 1,4-diketones and primary amines under mild conditions. uctm.edu The use of magnesium nitride has also been reported as an effective source of ammonia for generating N-unsubstituted pyrroles, which could then be alkylated in a subsequent step. uctm.edu

Modern Catalytic Strategies for Pyrrole Ring Construction

Contemporary organic synthesis has seen a surge in the development of powerful catalytic methods for constructing heterocyclic rings. These strategies often offer higher efficiency, milder reaction conditions, and greater functional group tolerance compared to classical methods.

Transition Metal-Catalyzed Cyclization and Functionalization Reactions (e.g., Gold, Palladium, Copper, Rhodium)

Transition metals are exceptional catalysts for a wide array of transformations leading to pyrrole synthesis.

Gold (Au): Gold catalysts, particularly Au(I) complexes, have emerged as powerful tools for synthesizing substituted pyrroles. organic-chemistry.org They can catalyze cascade reactions, such as the hydroamination/cyclization of α-amino ketones with alkynes, to produce multi-substituted pyrroles with high regioselectivity. organic-chemistry.orgorganic-chemistry.org Gold catalysis is also effective in domino cycloisomerization/functionalization sequences and formal [3+2] annulations to build the pyrrole core. organic-chemistry.orgacs.org

Palladium (Pd): Palladium catalysis is widely used for cross-coupling and cyclization reactions. Syntheses of pyrroles have been achieved through Pd-catalyzed processes such as the cyclization of γ,δ-unsaturated ketone O-pentafluorobenzoyloximes, the oxidative arylation of N-homoallylicamines followed by aza-Wacker cyclization, and the stereospecific N-vinylation of pyrroles with vinyl triflates. organic-chemistry.orgacs.orgoup.com Recently, a ligand-controlled palladium-catalyzed tandem reaction of o-alkynylanilines with isocyanides has been developed to selectively produce pyrrole-containing fused rings. rsc.org

Copper (Cu): Copper catalysts are attractive due to their lower cost and versatile reactivity. Copper-catalyzed methods include the synthesis of highly functionalized pyrroles from 3,6-dihydro-1,2-oxazines and a [3+1+1] cycloaddition of nitrones and isocyanides to form polysubstituted pyrroles. rsc.orgacs.org Copper hydride (CuH) catalysis has also been employed in the coupling of enynes and nitriles to generate N-H pyrroles, which can be subsequently alkylated. chemrxiv.org

Rhodium (Rh): Rhodium catalysts are effective in various annulation and cycloaddition reactions. Rh(III) catalysts can promote the reaction of allylamines with alkenes through C-H activation to form pyrrole derivatives. nih.govacs.org Other rhodium-catalyzed routes include the conversion of furans into highly functionalized pyrroles and the transannulation of N-sulfonyl-1,2,3-triazoles with vinyl ethers. organic-chemistry.orgnih.gov

| Catalyst | Reaction Type | Starting Materials | Reference |

| Gold (Au) | Hydroamination/Cyclization | α-Amino ketones + Alkynes | organic-chemistry.org |

| Palladium (Pd) | Tandem Cyclization | o-Alkynylanilines + Isocyanides | rsc.org |

| Copper (Cu) | [3+1+1] Cycloaddition | Nitrones + Isocyanides | acs.org |

| Rhodium (Rh) | C-H Activation/Annulation | Allylamines + Alkenes | acs.org |

Organocatalysis in N-Substituted Pyrrole Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major pillar of green chemistry and modern synthesis. nih.gov Several organocatalytic approaches to N-substituted pyrroles have been developed, often as modifications of the Paal-Knorr reaction. rsc.org

Proline, a simple amino acid, has been used to catalyze the Paal-Knorr synthesis of highly substituted pyrroles. rsc.org Other organocatalysts, such as vitamin B1 (thiamine) and squaric acid, have been shown to be effective for the condensation of dicarbonyls and amines, often under mild, environmentally friendly conditions like in water or ethanol at room temperature. nih.gov Cooperative catalysis, combining an organocatalyst with a metal catalyst, has also been explored for the synthesis of complex pyrroles. rsc.org These methods provide a valuable, metal-free alternative for synthesizing pyrrole derivatives. nih.govrsc.org

Advanced Synthetic Protocols for N-Alkylated Pyrroles

Modern organic synthesis has moved towards greener and more efficient methodologies. For N-alkylated pyrroles, this translates to the development of protocols that minimize waste, reduce reaction times, and offer high yields and selectivity. researchgate.netorientjchem.org Advanced techniques such as photochemical and electrochemical approaches, multi-component reactions, and microwave-assisted synthesis have emerged as powerful tools in the synthetic chemist's arsenal. rsc.orgrsc.orgresearchgate.net

Photochemical and Electrochemical Approaches for Substituted Pyrroles

Photochemical and electrochemical methods represent sustainable and powerful strategies for the synthesis of substituted pyrroles. rsc.orgrsc.org These techniques often proceed under mild conditions and can offer unique reactivity patterns compared to traditional thermal methods. rsc.org

Visible-light photocatalysis has gained significant traction for the construction of highly substituted pyrroles. For instance, a metal-free, visible-light-enabled three-component reaction has been developed to produce these complex structures. rsc.org Another notable photochemical approach involves the metal-free photocatalytic [3+2] annulation of vinyl azides with α-carbonyl alkenes, utilizing an organic dye as the photocatalyst. rsc.org This method demonstrates broad substrate scope and tolerance for various functional groups. rsc.org

Electrochemical synthesis provides an alternative green approach to pyrrole construction. rsc.org The electrochemical oxidative cyclization of enamines can produce polysubstituted pyrroles in an undivided cell. rsc.org Furthermore, an electrochemical method for the hetero-coupling of two different enamines has been developed to synthesize unsymmetrical NH-pyrroles. rsc.org Indirect electrochemical synthesis using halide ions as mediators is another effective strategy. For example, the electrochemical reaction of amines, aldehydes, and β-dicarbonyl compounds in the presence of iodide ions yields 1,2,3-trisubstituted pyrroles in good to excellent yields. rsc.org The electropolymerization of N-substituted pyrrole monomers, such as N-(2-cyanoethyl)pyrrole, has been shown to produce nanowires, microwires, and even hollow microtubes by adjusting the reaction conditions and the composition of the electropolymerization solution. maynoothuniversity.ie

Multi-Component Reactions for Highly Functionalized Pyrrole Systems

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. rsc.orgresearchgate.net This approach is celebrated for its atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. rsc.orgthieme-connect.com

A notable example is the one-pot, three-component synthesis of N-substituted 2,3,5-functionalized 3-cyanopyrroles from α-hydroxyketones, oxoacetonitriles, and primary amines. nih.gov This reaction proceeds with high selectivity and atom efficiency, with water being the only byproduct. nih.gov The practicality of this method has been demonstrated on a gram scale. nih.gov

Another innovative MCR involves the sequential reaction of in situ generated aldimines and succinaldehyde. rsc.org This process, catalyzed by proline and followed by IBX-mediated oxidative aromatization, yields N-arylpyrrole-3-carbaldehydes. rsc.org The starting materials are readily accessible, and the reaction proceeds under metal-free conditions, highlighting its utility in organic synthesis. rsc.org The development of MCRs using water as a solvent further enhances the green credentials of these synthetic routes. orientjchem.org

Microwave-Assisted Synthesis Techniques for Pyrroles

Microwave-assisted organic synthesis has emerged as a transformative technology, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, higher yields, and improved product purity. researchgate.netnih.gov This technique has been successfully applied to the synthesis of N-substituted pyrroles, often under solvent-free conditions, further contributing to its eco-friendly profile. researchgate.netpensoft.net

The Paal-Knorr pyrrole synthesis, a classic method involving the condensation of a 1,4-dicarbonyl compound with a primary amine, has been significantly accelerated using microwave irradiation. uctm.edu For instance, the reaction of 2,5-hexanedione with primary amines under microwave irradiation, catalyzed by N-bromosuccinimide (NBS), proceeds rapidly without the need for a solvent. pensoft.netpensoft.net Similarly, an iodine-catalyzed, solvent-free microwave-induced reaction of 2,5-dimethoxytetrahydrofuran (B146720) with various amines provides N-substituted pyrroles in excellent yields and short reaction times. mdpi.com

Microwave assistance has also been beneficial in multi-component reactions. A three-component reaction of sodium diethyl oxaloacetate, aromatic aldehydes, and primary amines under microwave irradiation yields substituted pyrrole derivatives with potential cytostatic and antiviral activities. nih.gov The use of catalysts like low-cost, commercially available aluminas can also be combined with microwave heating to afford N-substituted pyrroles in high yields and short reaction times. mdpi.com

| Catalyst/Reagent | Reactants | Conditions | Yield | Reference |

| N-Bromosuccinimide (NBS) | 2,5-Hexanedione, Primary amine | Microwave, Solvent-free, 8 minutes | Not specified | pensoft.netpensoft.net |

| Iodine (catalytic) | 2,5-Dimethoxytetrahydrofuran, Amines | Microwave, Solvent-free | 75-98% | mdpi.com |

| CATAPAL 200 (Alumina) | Acetonylacetone, Primary amines | Conventional heating, 60°C, 45 min | 68-97% | mdpi.com |

| None (in water) | 2,5-Dimethoxytetrahydrofuran, Amines | Water, Room Temperature | Good to excellent | orientjchem.org |

| Gluconic acid in aqueous solution | 1,4-Diketone, Primary amine | 100°C | High yields | orientjchem.org |

| Iron(III) chloride (catalytic) | 2,5-Dimethoxytetrahydrofuran, Amines/Sulfonamides | Water | Good to excellent | organic-chemistry.org |

| N-Bromosuccinimide (NBS) | 5,6-Diaryl dipyrroethenes | "Open air" | up to 76% | acs.org |

| Sodium diethyl oxaloacetate | Aromatic aldehydes, Primary amines | Microwave, 100 W, Ethanol | Average to good | nih.gov |

Aza-Wittig Reaction in N-Substituted Pyrrole Synthesis

The aza-Wittig reaction is a powerful tool for the construction of nitrogen-containing heterocycles, including pyrroles. This reaction typically involves the reaction of an iminophosphorane, generated from an azide (B81097) and a phosphine, with a carbonyl compound.

A mild and metal-free, one-pot synthetic strategy has been developed for the construction of substituted pyrroles by employing the aza-Wittig reaction between chromones and phenacyl azides. rsc.orgresearchgate.net This method offers a wide substrate scope, easy functionalization, short reaction times, and high yields. rsc.orgresearchgate.net The reaction proceeds through a key iminophosphorane intermediate. researchgate.net

The aza-Wittig reaction has also been utilized in a sequential multicomponent approach to synthesize 2H-pyrrolo[3,4-c]quinolines. thieme-connect.com In this two-stage process, a multicomponent reaction first furnishes a pyrrole intermediate, which then undergoes a Staudinger/aza-Wittig reaction to yield the final product. thieme-connect.com Furthermore, the condensation of 1,3-dicarbonyl dianions with α-azidoketones, followed by an intramolecular Staudinger-aza-Wittig reaction, provides a route to highly substituted pyrroles. acs.org This method involves the formation of an open-chained intermediate which is then cyclized to the pyrrole. acs.org

Biosynthetic Pathways and Biomimetic Synthesis of Pyrrole Alkaloids Relevant to N-Substituted Derivatives

Nature provides a vast array of structurally complex and biologically active pyrrole-containing compounds known as pyrrole alkaloids. nih.govrsc.orgmdpi.com Understanding the biosynthetic pathways of these natural products can inspire the development of novel biomimetic synthetic strategies. nih.gov

The pyrrole-2-aminoimidazole (P-2-AI) alkaloids, a large family of marine natural products, are believed to originate from common building blocks like oroidin (B1234803) and clathrodin. nih.gov The biosynthesis of these intricate molecules is a testament to the complex enzymatic machinery found in marine organisms. nih.gov Biomimetic syntheses have been developed based on proposed biosynthetic pathways. For example, the synthesis of cyclooroidin (B1254222) has been achieved in good yield, lending support to the proposed biosynthetic precursor, a pyrrole-lysine pseudo-dipeptide. nih.gov

Electrophilic Aromatic Substitution on the Pyrrole Nucleus with N-Alkyl Substituentsacs.org

The pyrrole ring is inherently electron-rich, making it significantly more reactive towards electrophiles than benzene. acs.org The nitrogen atom's lone pair of electrons is delocalized into the five-membered ring, creating a π-excessive system that readily attacks electrophilic species. acs.org For N-alkylpyrroles such as this compound, this high reactivity is maintained. Electrophilic aromatic substitution (EAS) on the pyrrole nucleus follows a well-established mechanism involving the formation of a cationic intermediate, known as a sigma complex or arenium ion, which then loses a proton to restore aromaticity. acs.org

Substitution overwhelmingly occurs at the C2 (α) position, as the positive charge in the resulting intermediate can be delocalized over three atoms, including the nitrogen, leading to greater resonance stabilization compared to attack at the C3 (β) position, where the intermediate is less stable. acs.org While the electronic nature of the N-alkyl group has a minor influence, its steric bulk can affect the regioselectivity. acs.org For this compound, the branched alkyl group can sterically hinder the approach of bulky electrophiles to the C2 position, potentially leading to an increased proportion of the C3-substituted product compared to less hindered N-alkylpyrroles like N-methylpyrrole. acs.org

Common EAS reactions such as the Vilsmeier-Haack formylation and Friedel-Crafts acylation are readily performed on N-alkylpyrroles, though conditions must often be milder than those used for less reactive aromatics to prevent polymerization. acs.org

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of N-Alkylpyrroles

| Reaction | Electrophile | Typical Major Product | Influence of N-Alkyl Group (e.g., 2-Methylbutyl) |

| Vilsmeier-Haack | Iminium ion (from DMF/POCl₃) | 2-Formylpyrrole | Increased C3-formylation with bulky electrophiles/substituents. acs.org |

| Friedel-Crafts Acylation | Acylium ion (from RCOCl/AlCl₃) | 2-Acylpyrrole | Steric hindrance can disfavor C2-acylation, increasing the C3/C2 ratio. acs.org |

| Nitration | Nitronium ion (NO₂⁺) | 2-Nitropyrrole | Mild reagents are required to prevent ring decomposition. acs.org |

| Halogenation | Br₂, SO₂Cl₂ | 2-Halopyrrole (often polyhalogenated) | Steric effects from the N-alkyl group can influence the substitution pattern. acs.org |

Nucleophilic Reactivity and Addition Mechanisms in Pyrrole Systemsacs.org

In stark contrast to its high reactivity towards electrophiles, the electron-rich pyrrole nucleus is inherently resistant to nucleophilic attack. acs.org Direct nucleophilic aromatic substitution (SNAr) or nucleophilic addition is generally not a feasible reaction pathway for simple N-alkylpyrroles like this compound under normal conditions. acs.org The high electron density of the ring system repels incoming nucleophiles, and the reaction is further disfavored by the absence of a good leaving group and the instability of the anionic intermediate (a Meisenheimer-like complex) that would be formed. acs.org

For nucleophilic substitution to occur on the pyrrole ring, the system must be activated by the presence of potent electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups. acs.org These groups serve two critical functions: they reduce the electron density of the ring, making it more susceptible to nucleophilic attack, and they stabilize the resulting anionic intermediate through resonance. acs.org Furthermore, an N-substituent is crucial because, in the presence of basic nucleophiles, an N-H pyrrole would simply be deprotonated to form the unreactive pyrrolide anion. acs.org For instance, N-methyl-2,5-dinitropyrrole can undergo substitution where a nitro group is displaced by a nucleophile like methoxide. acs.org However, such reactions are not characteristic of unactivated N-alkylpyrroles. acs.org

Table 2: Comparative Nucleophilic Reactivity of Pyrrole Systems

| Pyrrole System | Activating Groups | Reactivity Towards Nucleophiles | Typical Reaction Outcome |

| This compound | None (Alkyl group is donating) | Very Low / Inert | No reaction under standard SNAr conditions. acs.org |

| N-Methyl-2-nitropyrrole | One EWG (-NO₂) | Low / Requires harsh conditions | Substitution is possible but difficult. acs.org |

| N-Methyl-2,5-dinitropyrrole | Two EWGs (-NO₂) | Activated / Reactive | SNAr occurs, displacing one of the nitro groups. acs.org |

C-H Functionalization Strategies and Regioselectivity in Pyrrolesmdpi.comnih.gov

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic scaffolds, bypassing the need for pre-functionalized starting materials like halopyrroles. mdpi.comnih.gov This approach involves the direct conversion of a C-H bond into a new C-C or C-heteroatom bond, typically mediated by a transition metal catalyst. mdpi.com For the pyrrole ring, the primary challenge in C-H functionalization is controlling the site of reaction, or regioselectivity. mdpi.comnih.gov

Two main strategies are employed to control regioselectivity in pyrrole C-H functionalization. The first relies on the intrinsic electronic properties of the pyrrole ring. mdpi.com In the absence of a directing influence, functionalization typically occurs at the most electron-rich C2 or C5 positions, which are kinetically favored sites for many catalytic processes. mdpi.comnih.gov

The second, more versatile strategy involves the use of a directing group (DG) attached to the pyrrole nitrogen. mdpi.com This group coordinates to the metal catalyst, positioning it in close proximity to a specific C-H bond and leading to selective activation at that site through the formation of a stable metallacyclic intermediate. mdpi.comnih.gov This method is particularly crucial for achieving functionalization at the less electronically favored C3 position. mdpi.com A variety of directing groups, such as pivaloyl, benzothiazole (B30560), and N-alkoxycarbamoyl, have been successfully used with catalysts like palladium and rhodium to direct arylation, alkenylation, and alkylation to specific positions on the pyrrole ring. mdpi.comnih.gov

Table 3: Strategies for Regioselective C-H Functionalization of Pyrroles

| Strategy | Catalyst System (Example) | Controlling Factor | Regioselectivity Outcome |

| Inherent Reactivity | Pd(OAc)₂ / Ligand | Electronic properties (C2/C5 are more electron-rich) | C2/C5 functionalization nih.gov |

| Directed C2-Functionalization | Pd(OAc)₂ / Pivaloyl DG | N-Pivaloyl group directs catalyst to adjacent C-H bond | C2 functionalization mdpi.com |

| Directed C3-Functionalization | Pd(II) / Benzothiazole DG | N-linked benzothiazole directs catalyst to C3-H bond | C3 functionalization mdpi.com |

| β-Selective Arylation | Rh(I) / Ligand | Unique catalyst-substrate interaction | C3/C4 arylation mdpi.comnih.gov |

Radical-Mediated Functionalization and Cross-Coupling Reactions Involving Pyrrolyl Radicalsnih.gov

Radical-mediated reactions offer a powerful alternative to traditional ionic pathways for the functionalization of pyrroles. nih.gov These processes involve pyrrolyl radical intermediates, which can be generated through methods such as hydrogen atom transfer (HAT) or, more commonly in modern synthesis, through visible-light photoredox catalysis. nih.gov In a typical photoredox cycle, a photocatalyst absorbs light and initiates a single-electron transfer (SET) event, either oxidizing the pyrrole to a radical cation or reducing a precursor to generate a radical that can react with the pyrrole. nih.gov

Pyrrolyl radicals are versatile intermediates for cross-coupling reactions. nih.gov Photoredox catalysis has enabled the development of metal-free C-H arylation and heteroarylation reactions. nih.gov In these transformations, an aryl or heteroaryl radical is generated from a suitable precursor (e.g., an aryl halide or diazonium salt) and is subsequently trapped by the electron-rich pyrrole ring to form a new C-C bond. nih.gov These methods are advantageous as they often proceed under mild conditions and avoid the pre-functionalization required for traditional cross-coupling reactions like the Suzuki or Stille couplings. nih.gov The pyrrole ring is an excellent radical trap, and reactions involving N-alkylpyrroles proceed efficiently. nih.gov

Regioselectivity in radical additions to pyrroles generally favors the C2 position, similar to electrophilic substitution, due to the stability of the resulting radical intermediate. nih.gov

Table 4: Examples of Radical-Mediated Reactions of Pyrroles

| Reaction Type | Radical Generation Method | Key Intermediate | Typical Regioselectivity |

| C-H Arylation | Photoredox Catalysis (from Ar-X) | Aryl radical, Pyrrolyl radical cation | C2-Arylation nih.gov |

| C-H Sulfonamidation | Photoredox Catalysis (Oxidative) | Pyrrolyl radical cation | C2-Sulfonamidation nih.gov |

| Minisci-type Alkylation | Photoredox Catalysis (from R-X) | Alkyl radical | C2-Alkylation nih.gov |

| Di-/Trifunctionalization | Photoredox Catalysis (from Sulfonyl Pyrrole) | Carbon-centered pyrrolyl radical | Formation of complex structures nih.gov |

Ring Transformation and Rearrangement Reactions of Pyrrole Systemsnih.gov

Beyond substitution and functionalization reactions, the pyrrole scaffold itself can undergo skeletal reorganization to form different ring systems. nih.gov The most prominent of these transformations is the ring expansion of a five-membered pyrrole into a six-membered pyridine. nih.gov

The classical method for achieving this is the Ciamician-Dennstedt Rearrangement . nih.gov In this reaction, a pyrrole is treated with a dihalocarbene (e.g., :CCl₂), which is typically generated in situ from a haloform (like chloroform) and a strong base. nih.gov The reaction proceeds via a [2+1] cycloaddition of the electron-deficient carbene across a C=C bond of the pyrrole ring to form a transient, unstable dihalocyclopropane intermediate. nih.gov This intermediate rapidly undergoes an electrocyclic ring-opening to furnish a 3-halopyridine. nih.gov

While historically significant, the traditional Ciamician-Dennstedt reaction is often limited by harsh conditions, low yields, and a narrow substrate scope. nih.gov Modern advancements have provided milder and more versatile protocols. For example, the use of α-chlorodiazirines as carbene precursors under thermal or photochemical conditions allows for the efficient and high-yielding synthesis of 3-arylpyridines from a broad range of N-alkylpyrroles. nih.gov These newer methods often exhibit improved regioselectivity and functional group tolerance. nih.gov

Table 5: Comparison of Pyrrole-to-Pyridine Ring Expansion Methods

| Method | Carbene Source | Reaction Conditions | Scope & Limitations |

| Classical Ciamician-Dennstedt | CHCl₃, NaOH | Harsh (strong base, heat) | Limited substrate scope; can lead to byproducts and low yields. nih.gov |

| Modern (Levin, 2021) | α-Chlorodiazirine | Mild (thermal or photochemical) | Broad scope, including various N-alkylpyrroles; high yields and better selectivity. nih.gov |

Detailed Mechanistic Studies of Specific Reactions (e.g., Palladium-catalyzed processes, photocatalyzed transformations)nih.govnih.gov

Understanding the intricate mechanisms of catalytic reactions is paramount for optimizing existing methods and designing new transformations. Detailed studies, combining kinetic analysis, spectroscopy, and computational modeling, have provided deep insights into the functionalization of pyrroles. nih.govnih.gov

Palladium-Catalyzed Processes The mechanism of palladium-catalyzed C-H functionalization of pyrroles has been a subject of intense investigation. nih.gov For reactions employing a directing group, the generally accepted catalytic cycle begins with the coordination of the directing group on the N-substituted pyrrole to a Pd(II) center. nih.gov This is followed by the rate-determining step, a concerted metalation-deprotonation (CMD) event, where the C-H bond is cleaved to form a five- or six-membered palladacycle intermediate. nih.gov This key intermediate then undergoes oxidative addition with a coupling partner (e.g., an aryl halide). nih.gov The final step is the reductive elimination of the desired product, which regenerates the active Pd(II) catalyst, completing the cycle. nih.gov Mechanistic studies have isolated and characterized palladacycle intermediates, providing strong evidence for this pathway. nih.gov

Photocatalyzed Transformations Visible-light photocatalyzed reactions of pyrroles operate through distinct radical-based mechanisms. nih.gov These transformations are initiated by the absorption of a photon by a photocatalyst (e.g., Ru(bpy)₃²⁺ or an organic dye), generating a high-energy excited state. nih.gov This excited state can then participate in a single-electron transfer (SET) process. In a reductive quenching cycle , the excited catalyst is reduced by a sacrificial electron donor (e.g., an amine), generating a potent reductant (e.g., Ru(I)) that can activate a substrate (like an alkyl halide) to form a radical. nih.gov In an oxidative quenching cycle , the excited catalyst oxidizes the substrate directly (e.g., the pyrrole ring) to form a radical cation. nih.gov In both cases, the resulting radical intermediate engages in the desired bond-forming event before the catalyst is returned to its ground state, ready for another cycle. nih.gov

Table 6: Mechanistic Comparison of Catalytic Pyrrole Functionalization

| Feature | Palladium-Catalyzed C-H Activation | Visible-Light Photoredox Catalysis |

| Activation Method | C-H bond cleavage via coordination to metal center. nih.gov | Single Electron Transfer (SET) initiated by light. nih.gov |

| Key Intermediate | Palladacycle (organometallic species). nih.gov | Pyrrolyl radical or radical cation. nih.gov |

| Catalyst State | Involves changes in Pd oxidation state (e.g., Pd(II)/Pd(IV)). nih.gov | Involves excited state of photocatalyst. nih.gov |

| Typical Conditions | Often requires elevated temperatures and specific ligands. nih.gov | Typically mild, room temperature conditions. nih.gov |

Spectroscopic Data

For comparison, the NIST Chemistry WebBook provides data for related compounds like 2-methyl-1H-pyrrole. nist.govnist.gov This data, along with information on other pyrrole (B145914) derivatives, can be used to predict the characteristic signals for 1-(2-Methylbutyl)-1H-pyrrole in various spectroscopic analyses.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-Methyl-1H-pyrrole | C₅H₇N | 81.12 | oakwoodchemical.com |

| 1-Methyl-1H-pyrrole | Not specified | Not specified | 96-54-8 thegoodscentscompany.com |

| 2-Acetyl-1-methylpyrrole | C₇H₉NO | 123.15 | 932-16-1 nih.gov |

| 1-Methyl-1H-pyrrole-2,5-dione | Not specified | Not specified | 930-88-1 bldpharm.com |

Spectroscopic Characterization and Structural Elucidation of 1 2 Methylbutyl 1h Pyrrole and N Substituted Pyrroles

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds, including N-substituted pyrroles.

¹H-NMR and ¹³C-NMR Chemical Shift Analysis and Coupling Constants

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy provide critical data on the chemical environment of each atom in a molecule. In pyrrole (B145914) and its derivatives, the chemical shifts of the ring protons are typically found in the aromatic region. ipb.ptchemicalbook.com The protons at the α-positions (C2 and C5) are generally observed at lower fields compared to those at the β-positions (C3 and C4) due to the electron-withdrawing effect of the nitrogen atom. ipb.ptpearson.com The chemical shifts are also influenced by the solvent used. ipb.ptresearchgate.net

For N-substituted pyrroles, the nature of the substituent on the nitrogen atom significantly influences the chemical shifts of the ring protons. researchgate.net The coupling constants between adjacent protons on the pyrrole ring are valuable for confirming their relative positions. cdnsciencepub.com

Table 1: Representative ¹H and ¹³C NMR Data for Pyrrole Derivatives

| Compound | Nucleus | Position | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| Pyrrole | ¹H | H-2, H-5 | 6.68 | |

| H-3, H-4 | 6.22 | |||

| ¹³C | C-2, C-5 | ~118 | ||

| C-3, C-4 | ~108 | |||

| 1-Methylpyrrole | ¹H | N-CH₃ | 3.58 | |

| H-2, H-5 | 6.54 | |||

| H-3, H-4 | 6.06 | |||

| ¹³C | N-CH₃ | 35.8 | ||

| C-2, C-5 | 121.3 | |||

| C-3, C-4 | 107.4 | |||

| 2,4-Dimethylpyrrole | ¹H | 2-CH₃ | 2.15 | |

| 4-CH₃ | 2.03 |

Note: Data is compiled from various sources and may vary based on solvent and experimental conditions. cdnsciencepub.comuobasrah.edu.iq

Advanced 2D-NMR Techniques (e.g., COSY, HMQC, HMBC, DEPT) for Comprehensive Structural Elucidation

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning complex molecular structures. youtube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons. sdsu.edu For an N-substituted pyrrole, COSY would show correlations between the protons on the pyrrole ring and between the protons within the alkyl substituent.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation) : These techniques correlate directly bonded carbon and proton atoms (¹JCH). youtube.comsdsu.edu This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment identifies longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). youtube.comsdsu.edu For 1-(2-methylbutyl)-1H-pyrrole, HMBC would be instrumental in connecting the 2-methylbutyl group to the nitrogen atom of the pyrrole ring by observing correlations between the N-CH₂ protons and the C2/C5 carbons of the pyrrole ring.

DEPT (Distortionless Enhancement by Polarization Transfer) : This technique helps to determine the multiplicity of carbon signals (CH, CH₂, CH₃, or quaternary carbons). uvic.ca DEPT-135, for instance, shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent. uvic.ca

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis (e.g., HRESIMS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and formula of a compound. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides highly accurate mass measurements, allowing for the confident determination of the elemental composition. nih.gov

The fragmentation patterns observed in the mass spectrum offer valuable structural information. libretexts.org The fragmentation of N-substituted pyrroles is influenced by the nature of the substituent on the nitrogen atom and any substituents on the pyrrole ring. nih.govacs.org For this compound, common fragmentation pathways would likely involve the loss of the alkyl side chain or fragments thereof.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. uobasrah.edu.iq For N-substituted pyrroles, the IR spectrum will show characteristic bands for the C-H, C-N, and C=C stretching and bending vibrations of the pyrrole ring. osi.lv The absence of a prominent N-H stretching band (typically around 3300-3500 cm⁻¹) is a key indicator of N-substitution. mdpi.commdpi.com The specific frequencies of these vibrations can be influenced by the nature of the N-substituent. osi.lv

Table 2: General IR Absorption Regions for N-Substituted Pyrroles

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Alkyl C-H | Stretching | 3000 - 2850 |

| C=C | Stretching | 1650 - 1550 |

| C-N | Stretching | 1360 - 1250 |

Note: These are general ranges and can vary based on the specific molecular structure. osi.lvresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyrrole and its derivatives exhibit characteristic absorption bands in the UV region due to π → π* transitions within the aromatic ring. rsc.org The position and intensity of these absorption bands are sensitive to the substitution pattern on the pyrrole ring. researchgate.netacs.org N-substitution can cause a shift in the absorption maxima. researchgate.net The modification of pyrrole structures, for instance by creating pyrrole-modified carbon nitride nanoparticles, can lead to significant shifts in absorption and emission spectra. acs.org

Chiroptical Spectroscopy for Stereochemical Assignment (e.g., Electronic Circular Dichroism, ECD)

Since this compound contains a chiral center at the C2 position of the butyl group, it can exist as two enantiomers. Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and determining the absolute configuration of a chiral molecule. saschirality.org

Electronic Circular Dichroism (ECD) : ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. saschirality.org The resulting spectrum is unique for each enantiomer, exhibiting positive or negative Cotton effects that are mirror images of each other. By comparing the experimental ECD spectrum with theoretically calculated spectra, the absolute configuration of the chiral center can be assigned. saschirality.orgcas.cz This technique is particularly useful for assigning the stereochemistry of chiral pyrrole-containing compounds. rsc.org

X-ray Crystallography for Solid-State Structure Determination (where applicable for related derivatives)

A notable example is the study of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole, a related N-substituted pyrrole, which was characterized using single-crystal and powder X-ray diffraction. mdpi.comresearchgate.net Such analyses provide precise data on unit cell dimensions, space group, and atomic coordinates, which collectively define the crystal lattice.

In another instance, the crystal structure of 2,2′-bipyrrole was determined, showing that the molecule is generated by a crystallographic center of symmetry. nih.gov The analysis revealed short N—H⋯π interactions that link the molecules, forming a herringbone structure in the crystal. nih.gov This type of detailed structural information is only accessible through X-ray diffraction.

The data obtained from X-ray crystallography on related compounds can be used to validate computational models and to understand structure-property relationships within the broader class of N-substituted pyrroles. These relationships are critical in fields such as materials science and medicinal chemistry, where the solid-state packing can significantly impact a material's properties or a drug's efficacy. mdpi.comnih.gov

Below is a table summarizing crystallographic data for a related pyrrole derivative, 2,2'-bipyrrole, illustrating the type of information obtained from an X-ray diffraction study. nih.gov

| Compound | 2,2'-bipyrrole |

| Chemical Formula | C₈H₈N₂ |

| Molecular Weight ( g/mol ) | 132.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.9500 (2) |

| b (Å) | 6.7650 (2) |

| c (Å) | 8.4363 (3) |

| β (°) | 96.746 (2) |

| Volume (ų) | 337.22 (2) |

| Temperature (K) | 173 |

Computational and Theoretical Investigations of 1 2 Methylbutyl 1h Pyrrole and Pyrrole Analogues

Electronic Structure Theory and Quantum Chemical Calculations

Advanced computational techniques are pivotal in characterizing the electronic properties of pyrrole (B145914) systems. These methods allow for a detailed exploration of molecular orbitals, electron density, and the energies associated with different electronic states, which are crucial for understanding the chemical behavior of these molecules.

Density Functional Theory (DFT) and Ab Initio Methods (e.g., Coupled-Cluster, Configuration Interaction) for Pyrrole Systems

Density Functional Theory (DFT) and ab initio methods are powerful tools for investigating the electronic structure of pyrrole and its derivatives. nih.govchemrxiv.orgresearchgate.net DFT methods, such as those employing the B3LYP functional, are widely used to study the structures, stabilities, and aromaticities of pyrrole compounds. nih.gov These calculations have been instrumental in determining the geometries and relative energies of various substituted pyrroles. For instance, DFT studies have been used to analyze the adsorption properties and bonding mechanisms of pyrrole on metal surfaces, which is critical for understanding their role in areas like corrosion inhibition. chemrxiv.org

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory and accuracy. Methods like Coupled-Cluster (CC) and Configuration Interaction (CI) are employed to obtain precise electronic excitation energies and to study the complex photochemistry of pyrrole. nih.gov For example, a multireference coupled-cluster approach (GMS SU CCSD) has been used to investigate the low-lying excited states of pyrrole, providing results that are in close agreement with experimental values. nih.govacs.org These high-level calculations are crucial for understanding the photostability and photoinduced dynamics of pyrrole derivatives. acs.orgnih.gov The choice of basis set in these calculations is critical, with extended basis sets that include diffuse and Rydberg functions being necessary for accurate predictions of excited state properties. nih.gov

| Computational Method | Application to Pyrrole Systems | Key Findings |

| Density Functional Theory (DFT) | Structural optimization, stability analysis, aromaticity studies, adsorption on surfaces. nih.govchemrxiv.org | Provides reliable geometries and relative energies; elucidates bonding mechanisms. nih.govchemrxiv.org |

| Coupled-Cluster (CC) | Calculation of electronic excitation energies, characterization of excited states. nih.govscispace.comresearchgate.net | Offers high accuracy for excited state properties, improving upon other methods. nih.govacs.org |

| Configuration Interaction (CI) | Investigation of excited states and photodynamics. nih.gov | Complements CC methods in understanding electronic transitions. nih.gov |

| Ab initio Multiple Cloning (AIMC) | Simulation of photodissociation dynamics in full dimensionality. rsc.orgresearchgate.net | Allows for the calculation of kinetic energy release spectra and dissociation times. rsc.orgresearchgate.net |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Theoretical Band Gap Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of molecules. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that reflects the molecule's kinetic stability and polarizability. irjweb.com

For pyrrole and its derivatives, the HOMO is typically a π-orbital delocalized over the aromatic ring, making the molecule susceptible to electrophilic attack. researchgate.net The LUMO is a π*-antibonding orbital. The HOMO-LUMO gap can be tuned by introducing substituents to the pyrrole ring. researchgate.net A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and is associated with a red-shift in the electronic absorption spectrum. irjweb.com Theoretical calculations, often performed using DFT, are essential for determining the energies of these orbitals and predicting how they will be affected by structural modifications. nih.govacs.org For instance, studies on various pyrrole derivatives have shown how different substituents can alter the HOMO-LUMO gap, thereby influencing their potential applications in areas like organic electronics. researchgate.net

| Property | Significance | Findings for Pyrrole Systems |

| HOMO Energy | Relates to the electron-donating ability of the molecule. | The HOMO in pyrrole is a delocalized π-orbital, contributing to its electron-rich nature. researchgate.net |

| LUMO Energy | Relates to the electron-accepting ability of the molecule. | The LUMO in pyrrole is a π*-antibonding orbital. |

| HOMO-LUMO Gap | Indicates chemical reactivity, kinetic stability, and optical properties. irjweb.com | Can be modulated by substituents; a smaller gap often correlates with higher reactivity. irjweb.comresearchgate.net |

Prediction of Electronic Spectra and Photodynamics

Computational methods are indispensable for interpreting and predicting the electronic spectra of pyrrole and its analogues. The complex absorption spectrum of pyrrole, particularly in the ultraviolet region, arises from multiple electronic transitions, including π→π* and Rydberg transitions. uottawa.caiaea.org Theoretical approaches, such as time-dependent DFT (TD-DFT) and high-level ab initio methods, are used to calculate the vertical excitation energies and oscillator strengths, which correspond to the positions and intensities of absorption bands. nih.govscispace.com

The photodynamics of pyrrole, which involve the molecule's behavior after absorbing light, are particularly complex and have been extensively studied theoretically. acs.orgnih.govrsc.org Upon UV excitation, pyrrole can undergo ultrafast internal conversion processes and dissociation, primarily through N-H bond cleavage. uottawa.carsc.org Computational simulations, including wavepacket propagations using methods like the Multi-Configurational Time-Dependent Hartree (MCTDH), have been crucial in elucidating the non-adiabatic decay pathways and the roles of conical intersections between different potential energy surfaces. acs.orgnih.govuottawa.ca These studies have revealed that the photostability of pyrrole is governed by a delicate interplay of several excited states. acs.orgnih.gov

Mechanistic Modeling of Pyrrole Reactions

Computational modeling plays a vital role in elucidating the mechanisms of reactions involving pyrroles. By mapping out potential energy surfaces, identifying transition states, and simulating molecular motion, these methods provide a detailed picture of how these reactions proceed.

Computational Elucidation of Reaction Pathways and Transition States

Theoretical calculations are employed to investigate the detailed mechanisms of various reactions involving pyrrole, such as electrophilic substitution, cycloadditions, and polymerization. researchgate.netwikipedia.orgrsc.org By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction pathway can be constructed. acs.orgrsc.org For example, DFT calculations have been used to study the chlorination of pyrrole, providing insights into the formation of various chlorinated products. researchgate.net

The identification of transition state structures is a key aspect of these studies, as the energy barrier associated with the transition state determines the reaction rate. acs.org Computational methods can accurately predict these barriers, helping to explain the regioselectivity observed in many pyrrole reactions, such as the preference for electrophilic attack at the C2 position. pearson.com Furthermore, these methods can be used to explore the mechanisms of more complex, multi-step syntheses of pyrrole derivatives. rsc.org

Molecular Dynamics and Monte Carlo Simulations in Pyrrole Systems

Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to study the dynamic behavior of pyrrole and its derivatives in various environments. nih.govgmu.edunih.govpyretis.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve over time. pyretis.orgyoutube.com This approach has been used to investigate the behavior of pyrrolidinium-based ionic liquids at interfaces, revealing details about their orientation and layering. nih.gov

Monte Carlo simulations, on the other hand, use random sampling to explore the conformational space of a system and calculate thermodynamic properties. nih.govgmu.edu This method has been applied to study oligopyrroles in condensed phases, providing information on properties such as binding energy, radius of gyration, and system density. nih.gov Both MD and MC simulations are valuable for understanding the macroscopic properties of materials containing pyrrole units, bridging the gap between molecular-level details and bulk behavior.

Conformational Analysis and Stereochemical Predictions of Substituted Pyrroles

The spatial arrangement of substituents attached to the pyrrole ring significantly influences the molecule's physical, chemical, and biological properties. Conformational analysis of substituted pyrroles, particularly those with flexible alkyl chains like 1-(2-Methylbutyl)-1H-pyrrole, provides critical insights into their preferred three-dimensional structures and the energy barriers between different conformations. These studies are fundamental for predicting stereochemical outcomes in reactions and understanding interactions with other molecules.

The conformational landscape of N-alkylpyrroles is primarily dictated by the rotation around the single bond connecting the nitrogen atom of the pyrrole ring and the alpha-carbon of the alkyl substituent (N-Cα bond). For this compound, the presence of a chiral center in the 2-methylbutyl group introduces additional complexity to its conformational preferences.

Computational and theoretical investigations, often complemented by experimental techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy, are powerful tools for elucidating the conformational isomers and their relative stabilities. rsc.org While specific in-depth computational studies exclusively on this compound are not extensively documented in publicly available literature, the principles of conformational analysis and findings from studies on analogous N-alkylated and chiral pyrrole derivatives can be applied to predict its behavior. rsc.orgnih.gov

The rotation around the N-Cα bond in this compound can lead to various staggered and eclipsed conformations. The relative energies of these conformers are influenced by steric hindrance between the alkyl group and the hydrogen atoms at the C2 and C5 positions of the pyrrole ring, as well as torsional strain.

In symmetrically N-substituted pyrrole dyes bearing two (S)-2-methylbutyl chains, the chiral moieties have a notable impact on the photophysical properties and supramolecular arrangements in thin films, which is intrinsically linked to their conformational behavior. rsc.org For simpler N-alkylpyrrole esters, studies have indicated preferences for specific rotameric forms in solution. rsc.org For instance, 2-mono-esters of N-alkylpyrroles are suggested to exist predominantly in a single rotameric form. rsc.org

The stereochemistry of the chiral center in the 2-methylbutyl group can direct the outcome of certain reactions. For example, in the heterogeneous catalytic hydrogenation of highly substituted pyrrole systems, an existing stereocenter can direct the subsequent reduction of the pyrrole ring with excellent diastereoselectivity. nih.gov This highlights the importance of understanding the conformational biases imposed by chiral substituents for predicting the stereochemical course of reactions.

The following table outlines the key rotational isomers (rotamers) of this compound, predicted based on the principles of steric hindrance and torsional strain. The dihedral angle is defined by the plane of the pyrrole ring and the Cα-Cβ bond of the 2-methylbutyl group. The relative energy levels are qualitative predictions, with lower numbers indicating higher stability.

| Rotamer | Dihedral Angle (approx.) | Key Steric Interactions | Predicted Relative Energy |

| Anti-periplanar | 180° | Minimized steric hindrance between the ethyl group of the side chain and the pyrrole ring. | Lowest |

| Syn-periplanar | 0° | Significant steric clash between the ethyl group and the C2/C5 hydrogens of the pyrrole ring. | Highest |

| Gauche (+) | +60° | Intermediate steric interaction between the ethyl group and one side of the pyrrole ring. | Intermediate |

| Gauche (-) | -60° | Intermediate steric interaction between the ethyl group and the other side of the pyrrole ring. | Intermediate |

Table 1: Predicted Rotational Isomers of this compound

It is important to note that the actual energy differences and populations of these conformers would require specific computational modeling or experimental validation for this compound. The presence of substituents on the pyrrole ring itself would further influence these conformational preferences.

Research Applications and Advanced Materials Science Based on Pyrrole Scaffolds

Development of Pyrrole-Based Conducting Polymers (Polypyrroles) and their Material Properties

Polypyrrole (PPy) is an intrinsically conducting polymer that is synthesized through the oxidative polymerization of the pyrrole (B145914) monomer. wikipedia.orgnih.gov This process can be achieved through both chemical and electrochemical methods. nih.gov Chemical synthesis is often employed for producing large quantities of PPy and typically involves an oxidizing agent like ferric chloride (FeCl3) mixed with a pyrrole monomer solution. nih.govidosi.org Electrochemical synthesis, on the other hand, is favored for research due to its control over film thickness, geometry, and the ease of incorporating dopants during the process. nih.govrsc.org

The properties of polypyrrole can be significantly influenced by the synthesis conditions and the choice of dopant ions. nih.govidosi.org The doping process, which involves the incorporation of counterions to balance the positive charges that form along the polymer backbone, is crucial for its conductivity. nih.gov Undoped PPy films are typically yellow, but they darken to blue or black upon oxidation in the air, depending on the polymerization degree and film thickness. wikipedia.org

Key material properties of polypyrrole include:

Electrical Conductivity: PPy is known for its high conductivity, which can range from 0.1 to 7500 S/cm. researchgate.net This conductivity is a result of the movement of charge carriers, known as polarons and bipolarons, along the conjugated polymer chain. nih.gov

Thermal Stability: PPy is stable in air at temperatures up to 150 °C. wikipedia.org

Solubility and Processability: While undoped and doped PPy films are generally insoluble in common solvents, they can swell. wikipedia.org The introduction of certain functional groups or the preparation of composites can improve solubility and processability. mdpi.com

Mechanical Properties: Doping can make polypyrrole brittle. wikipedia.org However, creating composites with other polymers can enhance its mechanical properties. mdpi.com

Biocompatibility: PPy is considered biocompatible and environmentally friendly, making it suitable for various biomedical applications. mdpi.com

Table 1: Properties of Polypyrrole

| Property | Description | References |

| Appearance | Yellow (undoped), Blue or Black (doped) | wikipedia.org |

| Structure | Amorphous, quasi-unidimensional | wikipedia.org |

| Conductivity | 0.1 - 7500 S/cm | researchgate.net |

| Thermal Stability | Stable up to 150 °C in air | wikipedia.org |

| Solubility | Insoluble in most solvents, but swellable | wikipedia.org |

| Biocompatibility | Good | mdpi.com |

Pyrrole Derivatives in Organic Electronics Research (e.g., Organic Photovoltaics, Organic Field-Effect Transistors)

Pyrrole and its derivatives are gaining significant attention in the field of organic electronics due to their unique optical and electronic properties. researchgate.netacs.org The electron-rich nature of the pyrrole ring makes it an excellent building block for p-type semiconducting materials used in devices like organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). researchgate.netbohrium.comnih.gov

Despite their potential, the high electron density of pyrroles can also lead to instability in ambient conditions, which has historically limited their application. researchgate.netacs.org However, recent research has focused on synthesizing more stable pyrrole-containing materials, often by fusing the pyrrole ring with other aromatic systems. tdl.org This approach helps to lower the highest occupied molecular orbital (HOMO) energy level, thereby increasing stability without sacrificing the desirable electron-donating properties. tdl.org

In the context of Organic Field-Effect Transistors (OFETs) , pyrrole-based materials have shown promising charge carrier mobilities. researchgate.net For instance, small molecules based on pyrrolopyrrole aza-BODIPY have demonstrated hole carrier mobility as high as 1.3 × 10−3 cm2 V−1 s−1. frontiersin.org The performance of these materials is influenced by factors such as molecular structure, planarity, and intermolecular interactions. frontiersin.org

For Organic Photovoltaics (OPVs) , pyrrole derivatives are utilized as donor materials in the active layer of solar cells. researchgate.netacs.org Their broad absorption in the visible and near-infrared regions makes them effective light absorbers. frontiersin.org The development of new pyrrole-based small molecules and polymers continues to be an active area of research, with the goal of improving power conversion efficiencies. researchgate.netbohrium.com

Table 2: Applications of Pyrrole Derivatives in Organic Electronics

| Application | Role of Pyrrole Derivative | Key Advantages | References |

| Organic Field-Effect Transistors (OFETs) | p-type semiconductor in the active layer | Good charge carrier mobility, solution processability | researchgate.netfrontiersin.org |

| Organic Photovoltaics (OPVs) | Electron donor material in the active layer | Broad light absorption, tunable electronic properties | researchgate.netacs.orgbohrium.com |

Pyrrole as a Versatile Synthon and Advanced Intermediate in Complex Organic Synthesis, including Natural Products

The pyrrole ring is a fundamental structural motif found in a vast array of natural products, many of which exhibit significant biological activity. chim.itrsc.orgrsc.org Consequently, the synthesis of pyrrole-containing molecules is a major focus in organic chemistry. rsc.orgrsc.org Pyrrole itself serves as a versatile starting material, or "synthon," for the construction of more complex molecules. researchgate.net

The synthesis of pyrrole derivatives can be challenging due to the tendency of the pyrrole ring to polymerize, especially under acidic conditions. rsc.org Despite this, numerous synthetic methods have been developed to construct and functionalize the pyrrole core. organic-chemistry.orgacs.org These methods include well-established reactions like the Paal-Knorr synthesis, as well as more modern techniques involving transition metal catalysis. acs.orgresearchgate.net

The importance of pyrrole in the synthesis of natural products is highlighted by its presence in molecules such as heme, chlorophyll, and vitamin B12. bohrium.comnih.gov The total synthesis of complex, pyrrole-containing natural products often requires innovative strategies for assembling the heterocyclic core at a key stage of the synthetic route. chim.itrsc.org These syntheses not only provide access to rare and biologically important compounds but also drive the development of new synthetic methodologies. rsc.org

Pyrrole-Derived Nanomaterials for Advanced Research Applications

In recent years, pyrrole-derived nanomaterials have emerged as a promising class of materials with diverse applications in biomedical and technological fields. nih.govnih.gov These nanomaterials can be synthesized through various strategies, including the self-assembly of porphyrin and other tetrapyrrolic molecules, which are themselves based on pyrrole subunits. nih.gov

One of the key advantages of pyrrole-derived nanomaterials is their unique photophysical and magnetic properties. nih.gov Porphyrin-based nanoparticles, for example, are useful for a range of bioimaging techniques, including fluorescence imaging, photoacoustic imaging, and magnetic resonance imaging (MRI). nih.govnih.gov They can also be employed in therapeutic applications such as photothermal therapy and photodynamic therapy. nih.govnih.gov

Furthermore, pyrrole can be used to modify other nanomaterials to enhance their properties. For instance, modifying graphitic carbon nitride (g-C3N4) with pyrrole can improve its water solubility and fluorescence intensity, making it more suitable for bioimaging applications. acs.org Polypyrrole nanoparticles have also been investigated for their potential in photothermal therapy. nih.gov The versatility of pyrrole chemistry allows for the creation of a wide variety of nanoparticles with tailored properties for specific research applications. nih.gov

Structural and Mechanistic Studies of Pyrrole Derivatives in Enzyme Inhibition and Biological Target Interaction (e.g., Cholinesterase inhibitors)

Pyrrole derivatives have been the subject of extensive research as inhibitors of various enzymes, with a notable focus on cholinesterases. researchgate.netresearchgate.netnih.gov Cholinesterase inhibitors are crucial for managing the symptoms of Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. mdpi.com

Numerous studies have reported the design, synthesis, and biological evaluation of novel pyrrole-based compounds as selective inhibitors of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). researchgate.netresearchgate.netnih.govnih.gov For instance, certain polysubstituted pyrrole derivatives have shown potent and selective inhibition of AChE. researchgate.net In other cases, pyrrole derivatives with a 1,3-diaryl skeleton have demonstrated high selectivity for BChE over AChE. researchgate.netnih.govnih.gov

Structural and mechanistic studies, often aided by computational methods like molecular docking, are employed to understand how these pyrrole derivatives bind to the active site of the target enzyme. researchgate.netnih.gov These studies reveal key interactions, such as hydrogen bonding and hydrophobic interactions, between the inhibitor and amino acid residues within the enzyme's active site. researchgate.net This information is invaluable for the rational design of more potent and selective inhibitors.

Beyond cholinesterases, pyrrole derivatives have also been investigated as inhibitors of other enzymes, such as lymphocyte-specific kinase (Lck) and checkpoint kinase 1 (CHK1), highlighting the broad potential of the pyrrole scaffold in medicinal chemistry. nih.govresearchgate.netrsc.org

Table 3: Examples of Pyrrole Derivatives as Enzyme Inhibitors

| Enzyme Target | Type of Pyrrole Derivative | Key Findings | References |

| Acetylcholinesterase (AChE) | Polysubstituted pyrroles | Potent and selective inhibition | researchgate.net |

| Butyrylcholinesterase (BChE) | 1,3-diaryl-pyrroles | High selectivity over AChE | researchgate.netnih.govnih.gov |

| Lymphocyte-specific kinase (Lck) | Novel pyrrole series | Good enzyme inhibitory activity | nih.gov |

| Checkpoint kinase 1 (CHK1) | 3-heteroaryl-pyrroles | Potent and selective inhibition | researchgate.netrsc.org |

Q & A

Q. What are the common synthetic routes for 1-(2-Methylbutyl)-1H-pyrrole, and how can their efficiency be optimized?

The Clauson-Kaas pyrrole synthesis is a foundational method for synthesizing N-substituted pyrroles like this compound. This involves reacting a primary amine (e.g., 2-methylbutylamine) with a diketone or equivalent carbonyl precursor under acidic conditions. Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates .

- Catalyst loading : Acid catalysts (e.g., p-toluenesulfonic acid) at 5–10 mol% improve yields .

- Purification : Flash chromatography (eluting with EtOAc/hexane mixtures) effectively isolates the product, as demonstrated in Ni-catalyzed arylations of pyrroles .

- Monitoring : Thin-layer chromatography (TLC) with UV visualization ensures reaction progression (see TLC plate images in ).

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

Key techniques include:

- ¹H/¹³C NMR : Peaks for the pyrrole ring protons appear δ 6.1–6.4 ppm (doublets for β-protons), while the 2-methylbutyl chain shows resonances at δ 0.8–1.6 ppm (methyl and methylene groups). Aromatic substituents, if present, appear δ 7.0–7.5 ppm .

- FT-IR : Stretching vibrations for C–N (1250–1350 cm⁻¹) and C=C (1600–1650 cm⁻¹) confirm pyrrole ring integrity .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. How can cross-coupling reactions be employed to functionalize this compound, and what challenges arise in regioselectivity?

Ni- or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables aryl/alkyl functionalization at the pyrrole ring. For example:

- Ni(NIXANTPHOS)-catalyzed arylation : Reacts aryl chlorides with toluene derivatives, yielding substituted pyrroles (35–72% yields). Challenges include controlling regioselectivity, as competing pathways may form regioisomers (e.g., 6a vs. 6b in polar Diels-Alder reactions ).

- Optimization : Use sterically hindered ligands (e.g., NIXANTPHOS) and excess base (NaN(SiMe₃)₂) to suppress side reactions .

Q. How does structural modification of this compound influence its biological activity, particularly in inhibiting tubulin polymerization?

Q. What methods are effective for detecting this compound in complex matrices like environmental or biological samples?

- GC/MSD : Employ electron ionization (EI) with selective ion monitoring (SIM) for trace detection. For example, 1-(2-Furanylmethyl)-1H-pyrrole was quantified in coffee using a DB-5MS column and m/z 147.17 [M+H]⁺ .

- Sample preparation : Liquid-liquid extraction (LLE) with dichloromethane or solid-phase microextraction (SPME) improves recovery rates .

- Validation : Calibrate with internal standards (e.g., deuterated analogs) to ensure accuracy and precision .

Data Contradictions and Resolution

- Synthetic yields : Clauson-Kaas reactions typically achieve 50–70% yields in academic settings , while cross-coupling methods vary widely (35–72%) depending on catalyst and substrate . Researchers should optimize conditions for specific targets.

- Regioselectivity : Competing pathways in Diels-Alder reactions (e.g., 6:1 regioisomer ratios ) highlight the need for computational modeling (DFT) to predict favorable transition states.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.